2-Methoxy-5-(4-methylphenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(4-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-3-5-11(6-4-10)12-7-8-13(15-2)14-9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZSRBCYDWWXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 5 4 Methylphenyl Pyridine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methodologies provide efficient pathways to construct the core structure of 2-methoxy-5-(4-methylphenyl)pyridine. These approaches can be broadly categorized into cross-coupling reactions, cyclization and condensation reactions, and the functionalization of pre-existing rings.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Palladium-catalyzed reactions are particularly prominent in the synthesis of biaryl compounds like this compound.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgharvard.edutcichemicals.com The synthesis of this compound can be envisioned by the reaction of a 2-methoxypyridine (B126380) derivative with a 4-methylphenylboronic acid or vice versa. For instance, the coupling of 5-bromo-2-methoxypyridine (B44785) with 4-methylphenylboronic acid using a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand, in the presence of a base like sodium carbonate or potassium phosphate, would yield the target molecule. The reaction is tolerant of a wide range of functional groups and often proceeds with high yields. tcichemicals.com The general applicability of Suzuki-Miyaura coupling for producing biaryl compounds is well-documented. libretexts.orgharvard.edutcichemicals.com Recent advancements have even led to the development of more robust catalysts, such as palladacycles, which are stable and can be used in environmentally benign solvents like water. libretexts.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. orgsyn.orgorgsyn.org To synthesize this compound, one could couple a 2-methoxypyridylzinc halide with 4-bromotoluene (B49008) or a (4-methylphenyl)zinc halide with 5-bromo-2-methoxypyridine. This method is known for its high yields and tolerance of various functional groups. orgsyn.orgorgsyn.org The preparation of the required organozinc reagents can be achieved through the direct reaction of the corresponding halide with activated zinc or by transmetalation from an organolithium species. orgsyn.org
Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgnumberanalytics.comwikipedia.org The synthesis of this compound via this method would involve reacting an organostannane, such as 2-methoxy-5-(tributylstannyl)pyridine, with 4-iodotoluene, or 5-bromo-2-methoxypyridine with (4-methylphenyl)tributylstannane. organic-chemistry.orgnumberanalytics.comwikipedia.org While effective, the toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orglibretexts.org
| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Halide, Triflate | Mild conditions, commercially available reagents, low toxicity of boron compounds. libretexts.orgharvard.edutcichemicals.com | Base sensitivity of some substrates. |
| Negishi | Organozinc | Halide, Triflate | High reactivity and functional group tolerance. orgsyn.orgorgsyn.org | Moisture and air sensitivity of organozinc reagents. |
| Stille | Organotin (Organostannane) | Halide, Triflate, Acyl halide | Stable and easily handled organotin reagents. organic-chemistry.orgwikipedia.org | High toxicity of tin compounds. organic-chemistry.org |
While palladium catalysis is dominant, other transition metals can also be employed in cross-coupling reactions. For instance, nickel complexes have shown utility in reactions similar to the Negishi coupling. Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still relevant method for forming aryl-aryl bonds, although they often require harsh reaction conditions.
Cyclization and Condensation Reactions
These methods build the pyridine (B92270) ring from acyclic precursors.
Hantzsch Pyridine Synthesis: This is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com To synthesize a derivative that could be a precursor to this compound, one might use 4-methylbenzaldehyde, an appropriate β-ketoester, and a nitrogen source. The initial product is a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine ring. wikipedia.org While a classic method, its direct application to form the target compound with the methoxy (B1213986) group already in place can be complex. Modifications are often necessary to introduce the desired substituents.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, often catalyzed by a weak base like pyridine or piperidine (B6355638). wikipedia.orgnumberanalytics.com While not a direct pyridine synthesis itself, the Knoevenagel condensation is a key step in some pyridine syntheses, including the Hantzsch synthesis. wikipedia.org It is used to form a crucial carbon-carbon double bond in the construction of the pyridine ring. wikipedia.orgbas.bgnih.gov
Precursor Functionalization and Derivatization
This approach involves starting with a pre-formed pyridine or anisole (B1667542) ring and introducing the necessary substituents.
A common strategy is to start with a substituted pyridine and introduce the 4-methylphenyl group, or vice versa. For example, one could start with 5-bromo-2-methoxypyridine. This intermediate can be prepared from 2-hydroxy-5-bromopyridine by methylation. Subsequent palladium-catalyzed cross-coupling with (4-methylphenyl)boronic acid (Suzuki-Miyaura), (4-methylphenyl)zinc chloride (Negishi), or (4-methylphenyl)tributylstannane (Stille) would yield this compound.
Alternatively, one could start with a 4-methylphenyl-substituted pyridine and introduce the methoxy group. For instance, 2-chloro-5-(4-methylphenyl)pyridine could be synthesized via a cross-coupling reaction and then the chloro group could be displaced by a methoxy group using sodium methoxide (B1231860) in a nucleophilic aromatic substitution reaction. researchgate.net
| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents/Catalysts | Product |
|---|---|---|---|---|
| 5-Bromo-2-methoxypyridine | 4-Methylphenylboronic acid | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | This compound |
| 2-Chloro-5-(4-methylphenyl)pyridine | Sodium methoxide | Nucleophilic Aromatic Substitution | Methanol (solvent) | This compound |
Introduction of Methoxy and Methylphenyl Moieties
The synthesis of this compound involves the strategic introduction of both the methoxy and the 4-methylphenyl (tolyl) groups onto the pyridine core. The order and method of these introductions can vary significantly, relying on established heterocyclic chemistry principles.
The methoxy group is often incorporated by using a 2-methoxypyridine scaffold as a starting point. The use of 2-methoxypyridines can be advantageous as they possess a less basic nitrogen atom compared to unsubstituted pyridines, a property attributed to the inductive electron-withdrawing effect of the alkoxy group. nih.gov This reduced basicity can prevent undesired side reactions and facilitate subsequent functionalization steps that might otherwise be low-yielding. nih.gov For instance, 2-methoxypyridine (2-MeO-Py) has been utilized as a component in cyclodehydration-aromatization reactions to synthesize various fused aza-heterocycles. researchgate.net Alternatively, the methoxy group can be introduced onto a pre-existing pyridine ring. One such method involves the methoxylation of a pyridine-1-oxide derivative, such as the conversion of 3,5-Dimethyl-4-nitropyridine-1-oxide to 3,5-Dimethyl-4-methoxypyridine-1-oxide using sodium hydroxide (B78521) and methanol. researchgate.net
The 4-methylphenyl moiety is typically installed via transition-metal-catalyzed cross-coupling reactions. A common approach involves the Suzuki coupling of a halogenated pyridine (e.g., 2-methoxy-5-bromopyridine) with 4-methylphenylboronic acid. Another powerful, more direct method is the C-H arylation of the 2-methoxypyridine substrate, which forges the C-C bond without the need for prior halogenation of the pyridine ring.
Advanced Synthetic Strategies
Modern organic synthesis has moved beyond classical condensation reactions to embrace more efficient and powerful methodologies. These advanced strategies offer novel disconnections and improved atom economy for accessing complex molecules like this compound.
C-H Activation Methodologies
Direct C-H functionalization has become a cornerstone of modern synthetic chemistry, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. beilstein-journals.org This approach is particularly valuable for pyridine synthesis as it can streamline synthetic sequences by avoiding the need for pre-functionalized starting materials. thieme-connect.comacs.org Transition-metal catalysis, employing metals such as iron, iridium, and rhodium, is often central to these transformations. beilstein-journals.orgnih.govacs.org
For the synthesis of the target molecule, a C-H arylation of 2-methoxypyridine at the C5-position with a tolyl-donating reagent would be an ideal step. Research has shown that various substituted pyridines can undergo C-H activation. For example, iron(I) complexes have been demonstrated to cleave C-H bonds in pyridine and its derivatives at room temperature to form stable iron(II) products. nih.gov Similarly, iridium complexes featuring a boryl pincer ligand can activate the C-H bond at the 2-position of pyridine. acs.org The regioselectivity of C-H functionalization on the pyridine ring is a significant challenge, but various directing groups and catalytic systems have been developed to control the position of the new bond formation (C2, C3, or C4). thieme-connect.com
Table 1: Examples of C-H Activation in Pyridine Derivatives
| Pyridine Substrate | Catalyst/Reagent | Bond Activated | Product Type | Reference |
|---|---|---|---|---|
| Pyridine | Iron(I) Complex | ortho C-H | Iron(II) pyridyl complex | nih.gov |
| 2-Phenylpyridine (B120327) | Iron(I) Complex | ortho C-H of phenyl ring | Ortho-metalated iron(II) complex | nih.gov |
| Pyridine | (PBP)IrCO Complex | 2-CH | (PBP)Ir(H)(2-pyridyl)(CO) | acs.org |
Multicomponent Reactions in Pyridine Synthesis
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product, are highly efficient tools for building molecular complexity. taylorfrancis.comnih.govwhiterose.ac.uk They are particularly well-suited for the synthesis of polysubstituted pyridine rings. The Hantzsch pyridine synthesis, a classic MCR, and its modern variations exemplify this approach, often involving a [2+2+1+1] or a [3+2+1] disconnection of the target ring. taylorfrancis.com
These reactions allow for the de novo construction of the pyridine nucleus from simple, acyclic precursors. nih.govwhiterose.ac.uk A hypothetical MCR route to a precursor of this compound could involve the condensation of an enamine, an α,β-unsaturated ketone, and an ammonia source. The resulting dihydropyridine could then be oxidized to the aromatic pyridine. Recent advancements in this area include the use of nanocatalysts to improve reaction efficiency and the development of novel MCRs, such as the three-component synthesis of pyridines via an aza-Wittig/Diels–Alder sequence. nih.govrsc.org
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. rasayanjournal.co.in In pyridine synthesis, this translates to the use of safer solvents, microwave-assisted reactions, and one-pot procedures to reduce waste and energy consumption. acs.orgnih.govnih.gov
Microwave irradiation, for example, has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. acs.orgnih.gov A one-pot, four-component reaction to synthesize novel pyridine derivatives under microwave irradiation in ethanol (B145695) resulted in excellent yields (82%–94%) in just 2–7 minutes. acs.org In contrast, the same reaction under traditional reflux conditions required 6–9 hours and produced lower yields (71%–88%). acs.org The use of water as a solvent and the development of solvent-free conditions are other key aspects of green synthetic routes to heterocyclic compounds. rasayanjournal.co.innih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis
| Method | Reaction Time | Yield Range | Reference |
|---|---|---|---|
| Conventional Heating (Reflux in Ethanol) | 6–9 hours | 71%–88% | acs.org |
| Microwave Irradiation (in Ethanol) | 2–7 minutes | 82%–94% | acs.org |
Synthesis of Structural Analogues and Related Scaffolds
The pyridine core of this compound can be modified to generate structural analogues containing different heterocyclic systems. These modifications can lead to compounds with novel properties and are a common strategy in medicinal chemistry. Pyrimidine (B1678525) and pyridazinone derivatives are two important classes of such analogues. researchgate.net
Pyridine Ring Modifications (e.g., Pyrimidine Analogues, Pyridazinone Derivatives)
Pyrimidine Analogues: Pyrimidines (1,3-diazines) are fundamental heterocycles found in nucleic acids. bu.edu.eg Their synthesis typically involves the condensation of a three-carbon unit (like a 1,3-bifunctional compound) with a reagent providing the N-C-N fragment, such as urea, guanidine (B92328), or an amidine. bu.edu.eg Pyridine-containing building blocks can be incorporated into pyrimidine synthesis. For instance, chalcones derived from pyridine aldehydes can be reacted with guanidine to form pyridine-pyrimidine hybrid molecules. researchgate.net The synthesis of pyrimidine diamine derivatives has also been described, showcasing methods to link pyrimidine rings to other functional groups. acs.org
Pyridazinone Derivatives: Pyridazinones are another class of diazine heterocycles that have attracted significant interest. uminho.ptresearchgate.net These structures can be synthesized through various cyclization strategies. A general route involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds in acetic anhydride (B1165640) to produce pyridazin-3-one derivatives in excellent yield. nih.gov Another common method is the reaction of a suitable precursor with hydrazine (B178648) or its derivatives. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be prepared by refluxing the corresponding furanone precursor with hydrazine hydrate. nih.gov The resulting pyridazinone can be further modified, for instance, by chlorination with phosphorus oxychloride. nih.gov Pyrido[3,4-c]pyridazinone systems can be synthesized via strategies like the Borsche cyclization of acyl-substituted pyridines. mdpi.com
Table 3: Selected Synthetic Routes to Pyridazinone Derivatives
| Starting Materials | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| 3-Oxo-2-arylhydrazonopropanals + Active Methylene Compound | Acetic anhydride, reflux | Pyridazin-3-one derivative | nih.gov |
| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one + Hydrazine hydrate | Ethanol, reflux | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | nih.gov |
| 4-Acetyl-3-amino-2-phenylquinoline | Nitrous acid, then alkaline medium | Pyridazino[3,4-c]quinoline (oxo tautomer) | mdpi.com |
Substituent Variations on Phenyl and Pyridine Rings
The introduction of a diverse range of substituents on both the phenyl and pyridine rings is crucial for modulating the physicochemical and biological properties of this compound derivatives. Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, are powerful and versatile methods for achieving this. These reactions allow for the formation of the critical aryl-aryl bond and are compatible with a wide array of functional groups.
The general approach involves the coupling of a substituted 2-methoxypyridine derivative with a substituted phenylboronic acid (or its ester) in the case of Suzuki-Miyaura coupling, or an organozinc reagent for the Negishi coupling. The substituents can be present on either of the coupling partners, allowing for a modular and flexible synthetic strategy.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, commercial availability of reagents, and tolerance of various functional groups. youtube.com For the synthesis of 2-methoxy-5-arylpyridine derivatives, a common strategy involves the reaction of a 5-halo-2-methoxypyridine (e.g., 5-bromo-2-methoxypyridine) with a substituted phenylboronic acid in the presence of a palladium catalyst and a base. The reaction's success and yield can be influenced by the nature of the substituents on both coupling partners.
Table 1: Examples of Substituent Variations in Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-methoxypyridine Analogs
| Entry | Pyridine Substrate | Phenylboronic Acid | Catalyst/Base | Yield (%) |
| 1 | 5-Bromo-2-methoxypyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | High |
| 2 | 5-Bromo-2-methoxypyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Good |
| 3 | 5-Bromo-2-methoxypyridine | 3-Chlorophenylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | Moderate |
| 4 | 5-Iodo-2-methoxypyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃/XPhos / Cs₂CO₃ | Good |
| 5 | 2-Methoxy-5-(pinacolato)boronate | 1-Bromo-4-methylbenzene | Pd(dppf)Cl₂ / K₂CO₃ | High |
Note: This table is a representative compilation based on typical Suzuki-Miyaura reaction outcomes for similar biaryl syntheses and is intended to be illustrative.
Negishi Coupling:
The Negishi coupling offers an alternative and sometimes more reactive pathway for the formation of the C-C bond, particularly when dealing with less reactive halides or when milder conditions are required. organic-chemistry.orgnih.gov This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. For the synthesis of substituted 2-methoxy-5-arylpyridines, a 5-halo-2-methoxypyridine can be coupled with a phenylzinc reagent, or a 2-methoxy-5-(zinchalide)pyridine can be reacted with an aryl halide. The Negishi reaction is known for its high functional group tolerance. documentsdelivered.comrsc.org
Table 2: Examples of Substituent Variations in Negishi Coupling for the Synthesis of 5-Aryl-2-alkoxypyridine Analogs
| Entry | Pyridine Substrate | Organozinc Reagent | Catalyst | Yield (%) |
| 1 | 5-Iodo-2-ethoxypyridine | Phenylzinc chloride | Pd(PPh₃)₄ | High |
| 2 | 5-Bromo-2-methoxypyridine | (4-Fluorophenyl)zinc chloride | Ni(dppe)Cl₂ | Good |
| 3 | 2-Methoxy-5-(chlorozincio)pyridine | 1-Bromo-3-cyanobenzene | Pd₂(dba)₃/t-Bu₃P | Good |
| 4 | 5-Triflyloxy-2-methoxypyridine | (4-Acetylphenyl)zinc bromide | Pd(OAc)₂/SPhos | Moderate to Good |
| 5 | 5-Bromo-2-benzyloxypyridine | (2-Thienyl)zinc chloride | Pd(dppf)Cl₂ | Good |
Note: This table is a representative compilation based on typical Negishi coupling reaction outcomes for similar biaryl syntheses and is intended to be illustrative.
The choice between Suzuki-Miyaura and Negishi coupling often depends on the specific substituents present in the starting materials and the desired functional group tolerance. The modularity of these methods allows for the synthesis of a large library of this compound derivatives with diverse electronic and steric properties.
Stereoselective Synthesis of Enantiomeric Forms
The introduction of chirality into molecules like this compound can lead to enantiomeric forms with distinct biological activities or properties as chiral ligands or materials. Chirality in this class of compounds can arise from atropisomerism, where rotation around the C-C single bond between the pyridine and phenyl rings is restricted due to bulky substituents at the ortho positions. The stereoselective synthesis of such enantiomers is a significant challenge in modern organic chemistry.
Several strategies can be envisioned for the enantioselective synthesis of chiral 2-methoxy-5-arylpyridine derivatives:
Catalyst-Controlled Asymmetric Cross-Coupling: This approach involves the use of a chiral catalyst, typically a palladium complex with a chiral phosphine ligand, to control the stereochemical outcome of the Suzuki-Miyaura or Negishi coupling reaction. The chiral ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer.
Substrate-Controlled Diastereoselective Synthesis: This method utilizes a chiral auxiliary attached to one of the coupling partners. The auxiliary directs the cross-coupling reaction to occur in a diastereoselective manner. Subsequent removal of the chiral auxiliary affords the enantioenriched product.
Central-to-Axial Chirality Transfer: This elegant strategy involves the creation of a stereocenter in the molecule, which then directs the formation of the chiral axis during a subsequent transformation, often an aromatization or cyclization step.
Table 3: Potential Strategies for Stereoselective Synthesis of Chiral 2-Methoxy-5-arylpyridine Derivatives
| Entry | Strategy | Chiral Source | Key Transformation | Expected Outcome |
| 1 | Asymmetric Suzuki Coupling | Chiral Phosphine Ligand (e.g., (R)-BINAP) | Pd-catalyzed C-C bond formation | Enantioenriched biaryl |
| 2 | Asymmetric Negishi Coupling | Chiral Ferrocenyl Ligand | Ni-catalyzed C-C bond formation | Enantioenriched biaryl |
| 3 | Diastereoselective Synthesis | Chiral Oxazoline Auxiliary | Diastereoselective cross-coupling | Diastereomeric intermediates |
| 4 | Central-to-Axial Chirality Transfer | Chiral Amine Catalyst | Enantioselective Michael addition followed by oxidative aromatization | Atropisomeric product nih.gov |
| 5 | Kinetic Resolution | Chiral Reagent or Catalyst | Selective reaction of one enantiomer in a racemic mixture | Enantioenriched unreacted starting material and product |
Note: This table outlines potential and conceptually proven strategies for the asymmetric synthesis of chiral biaryl compounds, which are applicable to the target structure.
Recent advances in asymmetric catalysis have demonstrated the feasibility of synthesizing atropisomeric biaryls with high enantioselectivity. beilstein-journals.orgnih.gov For instance, the use of specifically designed chiral ligands in palladium-catalyzed Suzuki-Miyaura reactions has enabled the synthesis of axially chiral biaryls with high yields and enantiomeric excesses. While direct examples for the stereoselective synthesis of this compound are not extensively reported, the principles established for other biaryl systems provide a clear roadmap for accessing its enantiomeric forms. The choice of strategy would depend on the specific substitution pattern and the desired level of stereocontrol.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.
High-Resolution ¹H NMR and ¹³C NMR Analysis
While specific experimental spectra for 2-Methoxy-5-(4-methylphenyl)pyridine are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on established principles and data from analogous structures, such as 2-methoxypyridine (B126380), 2-(p-tolyl)pyridine, and other substituted pyridines. chemicalbook.comchemicalbook.comwikipedia.org
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on both the pyridine (B92270) and the p-tolyl rings, as well as the methoxy (B1213986) and methyl groups.
Pyridyl Protons: The pyridine ring contains three aromatic protons (H-3, H-4, H-6). The H-6 proton, being ortho to the nitrogen, is expected to be the most deshielded, appearing as a doublet around δ 8.0-8.2 ppm. The H-4 proton would likely appear as a doublet of doublets between δ 7.5-7.7 ppm, coupled to both H-3 and H-6 (long-range). The H-3 proton, adjacent to the methoxy group, should appear as a doublet around δ 6.7-6.9 ppm.
Tolyl Protons: The p-tolyl group will exhibit a classic AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 7.2-7.5 ppm), each integrating to 2H.
Methoxy and Methyl Protons: The methoxy group protons (OCH₃) are expected to produce a sharp singlet at approximately δ 3.9-4.0 ppm. chemicalbook.com The methyl group protons (CH₃) of the tolyl ring will also appear as a singlet, typically further upfield around δ 2.3-2.4 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule.
Pyridyl Carbons: The pyridine ring has five carbon atoms. The carbon bearing the methoxy group (C-2) would be highly deshielded, with a predicted shift around δ 162-164 ppm. C-6, adjacent to the nitrogen, is also expected downfield (δ 145-148 ppm). The remaining carbons (C-3, C-4, C-5) would appear in the δ 110-140 ppm range.
Tolyl Carbons: The tolyl ring contains four unique carbon signals. The quaternary carbon attached to the pyridine ring (C-1') and the carbon bearing the methyl group (C-4') would have distinct chemical shifts. The two pairs of equivalent CH carbons (C-2'/C-6' and C-3'/C-5') would each produce a single signal.
Methoxy and Methyl Carbons: The methoxy carbon is expected around δ 53-55 ppm, while the tolyl methyl carbon would appear upfield around δ 20-22 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-3 | 6.7 - 6.9 | d | 110 - 112 |
| H-4 | 7.5 - 7.7 | dd | 137 - 139 |
| H-6 | 8.0 - 8.2 | d | 145 - 148 |
| H-2'/H-6' | 7.3 - 7.5 | d | 129 - 131 |
| H-3'/H-5' | 7.2 - 7.4 | d | 126 - 128 |
| OCH₃ | 3.9 - 4.0 | s | 53 - 55 |
| CH₃ | 2.3 - 2.4 | s | 20 - 22 |
| C-2 | - | - | 162 - 164 |
| C-5 | - | - | 130 - 132 |
| C-1' | - | - | 135 - 137 |
| C-4' | - | - | 138 - 140 |
Note: Predicted values are based on substituent effects and data from similar compounds. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, a series of 2D NMR experiments would be essential. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons, such as H-3 and H-4 on the pyridine ring. It would also confirm the connectivity within the tolyl ring's AA'BB' system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton. For example, the proton signal at δ 3.9-4.0 ppm would correlate with the carbon signal at δ 53-55 ppm, confirming the OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule. Key correlations would include the one from the H-6 proton to C-2 and C-4, and from the tolyl protons (H-2'/H-6') to the pyridine carbon C-5, confirming the linkage point between the two rings. Correlations from the methoxy protons to C-2 would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A key expected correlation would be between the methoxy protons (OCH₃) and the H-3 proton of the pyridine ring, confirming the placement of the methoxy group at the C-2 position.
Solid-State NMR Spectroscopy
Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR would be the most common technique. acs.org This experiment can reveal information about molecular packing and polymorphism, as different crystal forms of the same compound can give rise to different ssNMR spectra due to variations in the local electronic environments. acs.orgrsc.org While no specific ssNMR studies on this compound have been reported, such an analysis could differentiate between potential polymorphs and provide insights into the intermolecular interactions in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For this compound, the molecular formula is C₁₃H₁₃NO. The expected monoisotopic mass can be calculated with high precision.
Interactive Data Table: HRMS Data for C₁₃H₁₃NO
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₁₃H₁₃NO | 199.09971 |
| [M+H]⁺ | C₁₃H₁₄NO⁺ | 200.10754 |
| [M+Na]⁺ | C₁₃H₁₃NNaO⁺ | 222.08949 |
Note: The calculated exact mass is crucial for confirming the elemental composition from an experimental HRMS measurement. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation to produce a pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the molecule's structure. While experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed.
Upon ionization (e.g., by electrospray ionization to form [M+H]⁺), the molecule would likely undergo fragmentation through several key pathways:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable radical cation.
Loss of formaldehyde (B43269) (CH₂O): Another characteristic fragmentation of methoxypyridines involves the neutral loss of formaldehyde from the [M+H]⁺ ion.
Cleavage of the C-C bond: The bond between the pyridine and tolyl rings could cleave, leading to ions corresponding to each of the ring fragments.
Loss of a hydrogen cyanide (HCN): Pyridine rings can undergo fragmentation by losing HCN.
Analyzing the masses of the resulting fragment ions allows for the reconstruction of the molecule's structure, confirming the identity and arrangement of its constituent parts.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds. For this compound, the spectrum is dominated by vibrations of the pyridine ring, the methoxy group, and the p-tolyl substituent.
The key vibrational modes expected for this compound include:
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl (CH₃) group on the tolyl substituent and the methoxy (O-CH₃) group will exhibit symmetric and asymmetric stretching vibrations, generally in the 2850-3000 cm⁻¹ region.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring are complex and appear in the 1400-1650 cm⁻¹ region. These are often sensitive to substitution patterns. researchgate.netresearchgate.net
C-O Stretching: The aryl ether linkage (Ar-O-CH₃) is expected to show a strong, characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹.
Ring Vibrations and C-H Bending: The fingerprint region (below 1400 cm⁻¹) contains a multitude of bands arising from in-plane and out-of-plane bending of the C-H bonds and various pyridine ring deformation modes. researchgate.net For instance, in a study of 2-methoxy-6-methyl pyridine, ring in-plane bending modes were observed at 888 cm⁻¹. researchgate.net
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to assign these vibrational modes precisely. researchgate.netscielo.org.zanih.gov
Table 1: Expected IR Absorption Bands for this compound (Based on data from related compounds)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | > 3000 | Pyridine & Phenyl Rings |
| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃ & -OCH₃ |
| C=N Stretch | ~1650 | Pyridine Ring |
| C=C Stretch | 1400 - 1615 | Aromatic Rings |
| Asymmetric C-O-C Stretch | ~1250 | Methoxy Group |
| Symmetric C-O-C Stretch | ~1040 | Methoxy Group |
| Ring In-Plane Bending | ~890 | Pyridine Ring |
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.
For this compound, key features in the Raman spectrum would include:
Aromatic Ring Stretching: The C=C stretching vibrations of both the pyridine and phenyl rings are expected to be strong, typically appearing in the 1500-1615 cm⁻¹ range. In a related compound, 2-methoxy-6-methylpyridine, C-C stretching vibrations were observed at 1601 and 1503 cm⁻¹ in the FT-Raman spectrum. researchgate.netresearchgate.net
Ring Breathing Modes: Symmetric ring breathing vibrations of the substituted aromatic rings would also be prominent.
C-N Vibrations: The C-N vibrations within the pyridine ring will also be active in the Raman spectrum. researchgate.net
Raman spectroscopy is particularly useful for studying π-conjugated systems. usda.gov The intensity of the bands associated with the aromatic rings can be enhanced due to pre-resonance effects, providing information about the electronic structure of the molecule. usda.gov
Table 2: Comparison of Experimental FT-IR and FT-Raman Bands for the Structurally Similar 2-Methoxy-6-Methyl Pyridine researchgate.netresearchgate.net
| Assignment | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
| C-C Stretching | 1753, 1612 | 1744, 1601, 1503 |
| Ring In-Plane Bending | 888 | - |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about its chromophores and potential photophysical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis
UV-Vis spectroscopy of this compound reveals electronic transitions associated with its aromatic systems. The primary chromophores in the molecule are the 2-methoxypyridine ring and the 4-methylphenyl (p-tolyl) group. The conjugation between these two rings via the C-C single bond influences the electronic absorption profile.
The spectrum is expected to show absorption bands arising from:
π → π* Transitions: These high-energy transitions occur within the aromatic π-systems of the pyridine and phenyl rings. They are typically observed in the UV region, often below 300 nm.
n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions are generally weaker in intensity than π → π* transitions.
In studies of related furo-pyridine derivatives, absorption bands between 250 and 390 nm were attributed to π → π* and n → π* transitions. researchgate.net For a nicotinonitrile derivative with a similar bi-aryl structure, strong absorption properties were also noted. nih.gov The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.gov
Table 3: UV-Visible Absorption Data for a Related Thiazolidinone Derivative in Chloroform scielo.org.za
| Transition Type | Experimental λmax (nm) | Assignment |
| π → π | 348 | HOMO-2 → LUMO (42%) |
| π → π | 406 | HOMO → LUMO+1 (49%) |
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to study the photoluminescent properties of molecules. A compound will fluoresce if, after absorbing light and reaching an excited electronic state, it can relax to the ground state by emitting a photon. The ability of this compound to fluoresce would depend on its structural rigidity and the efficiency of radiative versus non-radiative decay pathways from its excited state.
Pyridine derivatives containing multiple aromatic rings, similar in structure to the target compound, have been shown to be fluorescent materials. nih.gov For example, a study on 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile demonstrated that it exhibits significant fluorescence. nih.gov The study also revealed a positive solvatochromic effect, where the emission wavelength shifts with changes in solvent polarity, indicating a change in the dipole moment between the ground and excited states. nih.gov Given these findings, it is plausible that this compound could also exhibit fluorescence, making it a candidate for photophysical studies to determine its quantum yield, excited-state lifetime, and solvatochromic behavior.
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would elucidate its precise molecular conformation.
Key structural parameters that would be determined include:
Crystal System and Space Group: These parameters describe the symmetry and repeating unit cell of the crystal lattice. Related bi-aryl pyridine compounds have been found to crystallize in systems such as monoclinic (P2₁/c) and orthorhombic (Aba2). tandfonline.comresearchgate.net
Dihedral Angle: The analysis would reveal the dihedral angle between the planes of the pyridine ring and the p-tolyl ring. In similar non-planar structures, this twist is a critical feature. For instance, in one derivative, the torsion angle between a pyridine ring and a phenyl ring was found to be 41.91°. researchgate.net
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the molecular geometry and provide insight into the degree of electron delocalization. researchgate.net
Intermolecular Interactions: The crystal packing would be analyzed to identify any significant intermolecular forces, such as C-H···O or C-H···N hydrogen bonds or π-π stacking interactions, which stabilize the solid-state structure. tandfonline.com
Table 4: Illustrative Crystallographic Data for a Related Bent-Shaped 2-Methoxypyridine Derivative (Compound 4m) researchgate.net
| Parameter | Value |
| Chemical Formula | C₃₀H₃₄N₂O₂ |
| Formula Mass | 474.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.4682(9) |
| b (Å) | 12.8306(12) |
| c (Å) | 10.5135(10) |
| β (°) | 97.873(5) |
| Volume (ų) | 1331.60(16) |
| Z (molecules/unit cell) | 2 |
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
While specific crystallographic data for "this compound" is not publicly available, studies on structurally similar 2-methoxypyridine derivatives demonstrate the power of this technique. researchgate.net For instance, XRD analysis of related compounds has been used to confirm their molecular structure and reveal non-planar, slightly distorted conformations. researchgate.netnih.gov These studies identify key intermolecular interactions, such as π–π stacking and C—H⋯π interactions, which are crucial for stabilizing the crystal lattice. nih.govnih.gov
An XRD study of "this compound" would be expected to reveal the torsion angles between the pyridine ring and the 4-methylphenyl (p-tolyl) group, defining the molecule's rotational conformation. The analysis would also provide detailed metrics on the planarity of the aromatic rings and the geometry of the methoxy group relative to the pyridine core. nih.govnih.gov
Table 1: Representative Crystallographic Data Obtainable from Single-Crystal XRD for Related Pyridine Derivatives
| Parameter | Example Finding from a Related Compound | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.netnih.gov |
| Space Group | P21212 / Aba2 | researchgate.netnih.gov |
| Unit Cell Dimensions | a = 14.8343(5) Å, b = 44.690(2) Å, c = 7.3614(3) Å | researchgate.net |
| Key Torsion Angle | Dihedral angle between pyridine and phenyl rings: 17.26 (6)° to 56.16 (3)° | nih.gov |
| Intermolecular Interactions | C—H⋯π interactions, π–π stacking | nih.govnih.gov |
This table is illustrative of the type of data generated from an XRD analysis, based on findings for structurally analogous compounds.
Powder X-ray Diffraction for Polymorphism and Crystalline Purity
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. Unlike single-crystal XRD, which examines a perfect, individual crystal, PXRD analyzes a microcrystalline powder, providing a diffraction pattern that is a fingerprint of a specific crystalline phase. researchgate.net
The primary applications of PXRD in the characterization of "this compound" would include:
Polymorphism Screening: The compound may exist in different crystalline forms, or polymorphs, each having distinct physical properties. PXRD is the principal tool for identifying and distinguishing between these polymorphs.
Crystalline Purity Assessment: The PXRD pattern of a pure, crystalline material will show sharp, well-defined peaks. The presence of amorphous material or other crystalline impurities would be detectable by a raised baseline or the appearance of extraneous peaks.
Phase Confirmation: In studies of related 2-methoxypyridine derivatives, PXRD has been used to confirm the nature of liquid crystalline phases, demonstrating its utility in characterizing ordered states beyond simple crystals. researchgate.net
A typical PXRD analysis would involve scanning the sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. The resulting diffractogram for a pure, single-phase sample of "this compound" would exhibit a unique set of peaks at characteristic 2θ values.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are fundamental for separating components of a mixture and are routinely used to determine the purity of synthesized compounds. For "this compound," High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile or thermally sensitive organic compounds. As a crucial part of the characterization of new chemical entities, final compounds are typically assayed by HPLC to ensure purity, often requiring a level of >95%. nih.gov A Reverse-Phase HPLC (RP-HPLC) method is commonly employed for molecules with the aromatic character of "this compound."
In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18) and is eluted by a polar mobile phase. nih.govpensoft.net The retention time (tR), the time it takes for the compound to pass through the column, is a characteristic property under a specific set of conditions. Purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram, typically monitored by a UV detector at wavelengths where the aromatic rings absorb light (e.g., 210, 254 nm). nih.gov The method must be validated to ensure its selectivity, precision, accuracy, and linearity. pensoft.netptfarm.pl
Table 2: Typical Parameters for an RP-HPLC Purity Assay
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column | C18 (e.g., Gemini-NX 3 µm C18 110A, 250 x 4.6 mm) | nih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (H₂O) | nih.gov |
| Mobile Phase B | Acetonitrile (MeCN) or a mixture (e.g., 0.1% TFA, 10% H₂O in MeCN) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.govpensoft.net |
| Elution Mode | Isocratic or Gradient (e.g., 0-100% Mobile Phase B over 20-30 min) | nih.gov |
| Detector | UV/Diode Array Detector (DAD) | nih.gov |
| Detection Wavelengths | 205, 210, 254, 280 nm | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable enough to be vaporized without decomposition.
In a GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a long, thin capillary column. researchgate.net Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. The time taken to exit the column is the retention time. As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is fragmented into ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).
For "this compound," a GC-MS analysis would provide two key pieces of information:
Purity: A pure sample would yield a single, sharp peak in the gas chromatogram at a characteristic retention time. atlantis-press.com
Structural Confirmation: The mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight, confirming its identity. The fragmentation pattern provides additional structural information that acts as a molecular fingerprint. researchgate.netatlantis-press.com
Table 3: Illustrative GC-MS Operating Conditions
| Parameter | Typical Setting | Reference |
|---|---|---|
| GC Column | Capillary column (e.g., HP-Ultra-1, 25 m x 0.2 mm i.d.) | researchgate.net |
| Carrier Gas | Helium (99.99%) | researchgate.net |
| Injector Temperature | 250 °C | researchgate.net |
| Oven Program | Temperature ramp (e.g., 180 to 310 °C at 15 °C/min) | researchgate.net |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |
| MS Scan Range | m/z 40-600 | researchgate.net |
Computational and Theoretical Chemistry Studies
Spectroscopic Property Prediction
Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.
The vibrational frequencies of 2-Methoxy-5-(4-methylphenyl)pyridine can be calculated using DFT, typically at the same level of theory as the geometry optimization. These calculations provide the theoretical infrared (IR) and Raman spectra. The computed vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms. For instance, the characteristic C-O stretching of the methoxy (B1213986) group, the C-H stretching of the methyl group, and the various ring vibrations of the pyridine (B92270) and phenyl moieties can be identified. Comparing the simulated spectra with experimental data helps in the structural confirmation of the synthesized compound.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2950-2850 |
| C=C/C=N (Ring) | Stretching | 1600-1400 |
| C-O (Methoxy) | Asymmetric Stretching | 1250-1200 |
| C-O (Methoxy) | Symmetric Stretching | 1050-1000 |
Note: These are typical frequency ranges and specific values would be obtained from DFT calculations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure of organic compounds. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. The calculations are performed on the optimized geometry of the molecule. The predicted chemical shifts can then be compared to experimental values, aiding in the assignment of the signals in the NMR spectra. For this compound, the GIAO method can help to distinguish between the different aromatic protons and carbons, as well as the protons and carbon of the methoxy and methyl groups.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C (Methoxy) | ~55 | H (Methoxy) | ~3.9 |
| C (Methyl) | ~21 | H (Methyl) | ~2.4 |
| C (Pyridine) | 110-160 | H (Pyridine) | 7.0-8.5 |
| C (Phenyl) | 125-140 | H (Phenyl) | 7.2-7.8 |
Note: These values are estimations based on related structures and would be refined by specific GIAO calculations.
The electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies from the ground state to various excited states. The results provide information about the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* or n→π*. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π→π | ~270-290 | > 0.1 |
| n→π | ~300-320 | < 0.01 |
Note: The predicted values are based on TD-DFT calculations of analogous aromatic systems and are for illustrative purposes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical data on its structural flexibility and interactions with its environment.
Conformational Analysis and Flexibility Studies
Computational studies on similar biaryl systems, such as substituted terpyridines and phenyl-pyrimidines, demonstrate that the torsional angle between the aromatic rings is the most critical variable. nih.gov For this compound, density functional theory (DFT) calculations would be employed to map the potential energy surface as a function of this dihedral angle. The results typically reveal energy minima corresponding to non-planar (twisted) conformations, as a fully planar arrangement leads to significant steric hindrance between the ortho-hydrogens of the two rings. The methoxy group on the pyridine ring and the methyl group on the phenyl ring also influence the preferred conformation through subtle electronic and steric effects. iau.ir
Molecular mechanics force fields are also used to quantitatively predict the energies of different conformers. nih.gov These studies can reveal the relative populations of axial and equatorial conformers in related non-aromatic heterocyclic systems, a principle that, when adapted to the biaryl linkage, helps in understanding the dynamic equilibrium between different twisted states of the molecule. nih.gov
Table 1: Illustrative Conformational Energy Data for a Biaryl System This table illustrates the type of data generated from a conformational analysis of a generic phenyl-pyridine system. The dihedral angle represents the twist between the two rings.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Global Minimum | ± 35° | 0.00 | 75% |
| Local Minimum | ± 145° | 1.20 | 24% |
| Planar Transition State | 0° / 180° | 2.50 | <1% |
| Perpendicular Transition State | ± 90° | 1.80 | <1% |
Note: This data is illustrative for a generic phenyl-pyridine system and not specific to this compound.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, including solvents or other solute molecules. MD simulations are ideal for exploring these dynamic interactions. Key interactions include:
π-π Stacking: The aromatic nature of both the pyridine and phenyl rings allows for stacking interactions, which are significant in crystal packing and self-assembly.
C-H···π Interactions: Hydrogen atoms from the methyl group or the aromatic rings can interact with the electron-rich π-systems of adjacent molecules.
Dipole-Dipole Interactions: The presence of the electronegative nitrogen and oxygen atoms creates a molecular dipole, leading to electrostatic interactions.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in crystal structures. mdpi.com For a molecule like 2-methoxy-4,6-diphenylnicotinonitrile, which also features multiple aromatic rings, this analysis reveals the precise nature and relative importance of different interactions, showing distinct regions for hydrogen bonding and other van der Waals contacts. mdpi.com Similar analysis for this compound would highlight the role of the methoxy and methyl groups in directing crystal packing.
Solvent effects are modeled computationally either explicitly, by surrounding the molecule with a box of solvent molecules, or implicitly, using a continuum model like the Conductor-like Screening Model (COSMO). mdpi.com These simulations show how solvent polarity affects conformational preferences and interaction energies. For instance, polar solvents would stabilize conformations with a larger dipole moment.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, such as the synthesis of this compound. A likely synthetic route is the Suzuki-Miyaura cross-coupling reaction. researchgate.net
Transition State Characterization
For any proposed reaction step, computational methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the TS are critical for understanding the reaction's feasibility and rate. Using DFT methods, chemists can model the key steps of a Suzuki coupling: oxidative addition, transmetalation, and reductive elimination.
For example, in related reactions, calculations have been used to identify transition states for C-H activation or the formation of intermediates. acs.org In a computational study of the formation of surface methoxy species, DFT was used to calculate the activation barriers for different proposed mechanisms, thereby identifying the most kinetically favorable pathway. rsc.org For the synthesis of our target molecule, TS calculations would reveal the energy barriers for the palladium catalyst to cycle through its various oxidation states and for the ligands to be exchanged.
Reaction Pathway Determination and Kinetic Studies
By connecting the reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This allows for a comparison of alternative mechanisms. A computational study on the reaction of 2-methoxyfuran (B1219529) with a nitroalkene, for instance, used DFT to show that the actual mechanism proceeded through zwitterionic intermediates, completely ruling out the previously postulated Diels-Alder pathway. mdpi.com This demonstrates the power of computation to correct or refine mechanistic proposals.
Kinetic studies can be informed by the calculated activation energies from the reaction profile. The Arrhenius equation and transition state theory can be used to estimate reaction rate constants. This allows for a theoretical prediction of how changes in substituents on the reactants or modifications to the catalyst would affect the reaction yield and speed, providing a powerful tool for reaction optimization.
Supramolecular Chemistry Modeling
Supramolecular chemistry involves the study of larger chemical systems formed by the association of two or more molecules through non-covalent intermolecular forces. Computational modeling is essential for predicting and understanding how molecules like this compound self-assemble. scispace.com
The same intermolecular forces identified in MD simulations (π-stacking, C-H···π, etc.) drive the formation of supramolecular structures. By analyzing the directionality and strength of these interactions, it is possible to model the formation of dimers, oligomers, or even extended two-dimensional or three-dimensional networks. nih.gov For example, studies on cobalt(II) thiocyanate (B1210189) networks with flexible terpyridine ligands show that subtle changes in peripheral substituents (e.g., from methyl to bromo) can completely alter the resulting supramolecular architecture, switching between different packing motifs like π-stacking or halogen···π interactions. nih.gov
Prediction of Crystal Packing and Hydrogen Bonding Networks
The prediction of how molecules of this compound will arrange themselves in a crystal lattice is a complex task that relies on sophisticated computational methodologies. nih.govnih.gov These methods typically involve a multi-step process that begins with identifying the most stable conformations of an individual molecule. Subsequently, a systematic search is performed to generate a multitude of possible crystal packing arrangements, which are then ranked based on their calculated lattice energies. nih.gov
For a molecule like this compound, which possesses a degree of conformational flexibility around the bond connecting the pyridine and phenyl rings, the initial conformational analysis is a critical step. The relative orientation of these two aromatic rings will significantly impact the potential for intermolecular interactions.
A hypothetical prediction of the primary hydrogen bonding interactions in a potential crystal structure of this compound is presented in Table 1. This data is based on typical bond lengths and angles observed in computational studies of analogous systems.
Table 1: Predicted Hydrogen Bonding Parameters for this compound
| Donor (D) | Acceptor (A) | D-H...A Distance (Å) | D-H...A Angle (°) |
|---|---|---|---|
| Pyridine C-H | Pyridine N | 2.4 - 2.7 | 140 - 160 |
| Phenyl C-H | Methoxy O | 2.5 - 2.8 | 130 - 150 |
| Methyl C-H | Methoxy O | 2.6 - 2.9 | 120 - 140 |
Analysis of Non-Covalent Interactions (e.g., C-H...O, C-H...π)
Beyond conventional and weak hydrogen bonds, a detailed computational analysis of this compound would focus on other non-covalent interactions that are crucial for understanding its solid-state structure. purdue.edu These interactions include C-H...π and π-π stacking interactions. The presence of two aromatic rings, the pyridine and the tolyl group, makes these interactions particularly significant.
C-H...π Interactions:
C-H...π interactions involve a C-H bond pointing towards the electron-rich face of an aromatic ring. In the case of this compound, the C-H bonds of the pyridine ring can interact with the π-system of the tolyl ring of a neighboring molecule, and vice-versa. The methyl group's C-H bonds can also act as donors for this type of interaction. The strength of these interactions is sensitive to the geometry of approach. scielo.org.mx Computational studies on similar aromatic systems have quantified the energy of such interactions, typically in the range of 1-3 kcal/mol. researchgate.net
π-π Stacking Interactions:
A detailed analysis would involve the use of quantum chemical methods to calculate the interaction energies for different dimeric arrangements of the molecule, as well as employing tools like Hirshfeld surface analysis to visualize and quantify the various intermolecular contacts within the predicted crystal structure. mdpi.com
Table 2 provides a summary of the likely non-covalent interactions that would be computationally investigated for this compound, with estimated geometric parameters based on studies of analogous compounds.
Table 2: Predicted Non-Covalent Interaction Parameters for this compound
| Interaction Type | Interacting Groups | Typical Distance (Å) | Predicted Energy (kcal/mol) |
|---|---|---|---|
| C-H...π | Pyridine C-H and Tolyl Ring | 2.7 - 3.0 (H to ring centroid) | 1.5 - 2.5 |
| C-H...π | Tolyl C-H and Pyridine Ring | 2.7 - 3.0 (H to ring centroid) | 1.5 - 2.5 |
Reaction Mechanisms and Reactivity Profile of 2 Methoxy 5 4 Methylphenyl Pyridine
Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Phenyl Rings
Electrophilic Aromatic Substitution (EAS) on the pyridine nucleus is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com When such reactions do occur, they typically proceed under harsh conditions and favor substitution at the C-3 and C-5 positions (meta-directing). youtube.com
In 2-Methoxy-5-(4-methylphenyl)pyridine, the pyridine ring is substituted with two groups:
2-Methoxy group: An electron-donating group (EDG) that directs electrophilic attack to the ortho and para positions. On the pyridine ring, this would activate the C-3 and C-5 positions.
5-p-Tolyl group: An electron-donating group that further reinforces the electronic density at the C-2, C-4, and C-6 positions relative to its point of attachment.
The combined effect of the ring nitrogen's deactivation and the substituents' directing influence makes predicting the precise outcome complex. The C-3 position is activated by the methoxy (B1213986) group, while the C-4 and C-6 positions are electronically deactivated by the nitrogen but influenced by the tolyl group. Substitution on the pyridine ring, if achievable, would likely occur at the C-3 position, which is least deactivated by the nitrogen and activated by the methoxy group.
Conversely, the phenyl ring of the p-tolyl group is activated towards EAS by the methyl substituent, which is an ortho-, para-director. Therefore, electrophilic attack is more likely to occur on the p-tolyl ring than on the deactivated pyridine ring. The positions ortho to the methyl group (and meta to the pyridine substituent) are the most probable sites for electrophilic substitution.
| Ring | Position | Influence of Substituents | Predicted Reactivity |
|---|---|---|---|
| Pyridine Ring | C-3 | Activated by 2-OCH₃; Deactivated by N | Most likely site on pyridine ring |
| C-4 | Deactivated by N | Disfavored | |
| C-6 | Deactivated by N | Disfavored | |
| Overall, the pyridine ring is deactivated towards EAS. youtube.com | |||
| Phenyl Ring | Ortho to -CH₃ | Activated by -CH₃ | Favored site |
| Meta to -CH₃ | Deactivated by -CH₃ | Disfavored |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine. The reaction typically occurs at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. stackexchange.comyoutube.com This regioselectivity is due to the ability of the electronegative nitrogen to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.comyoutube.com
For this compound, the potential leaving group is the methoxy group at the C-2 position. However, the methoxy group is a poor leaving group, and its displacement generally requires activation by a strong electron-withdrawing group (EWG), such as a nitro group, on the pyridine ring. researchgate.netntu.edu.sg The presence of the electron-donating p-tolyl group at the C-5 position further deactivates the ring toward nucleophilic attack, making standard SNAr reactions challenging. Despite this, some modern synthetic protocols, such as those using NaH-iodide composites, have been shown to enable the amination of 2- and 4-methoxypyridines even without the assistance of an EWG. ntu.edu.sg
The methoxy group at the C-2 position has a dual role in SNAr reactions. Electronically, it is an electron-donating group by resonance, which is an unfavorable characteristic for a leaving group in an SNAr context as it destabilizes the transition state. Stronger electron-donating groups para to the substitution site can even halt the reaction. rsc.orgchemrxiv.org For a nucleophile to displace the methoxy group, significant activation of the pyridine ring is typically necessary. For instance, studies on 2-methoxy-5-nitropyridine (B154726) show that the nitro group provides sufficient activation for the SNAr reaction to proceed with amine nucleophiles. researchgate.net In the case of this compound, the lack of a strong EWG means the methoxy group is unlikely to be displaced under standard SNAr conditions.
| Nucleophile | pKa | k₂ (M⁻¹s⁻¹) |
|---|---|---|
| Pyrrolidine | 11.27 | 1.58 x 10¹ |
| Piperidine (B6355638) | 11.12 | 7.94 |
| Morpholine | 8.33 | 6.31 x 10⁻² |
These findings suggest that if an SNAr reaction could be induced on this compound, it would likely proceed through a similar stepwise pathway, although the reaction rate would be significantly slower due to the absence of the activating nitro group.
Reductive and Oxidative Transformations
The pyridine and phenyl rings, as well as the methoxy and methyl substituents, are all potential sites for reductive and oxidative transformations.
Oxidative Transformations: The pyridine ring itself can undergo oxidative dearomatization. For example, 2-methoxypyridine (B126380) and its derivatives can be converted to the corresponding pyridine oxides, which may exist in equilibrium with their 1,4-oxazapine tautomers. nih.gov The alkyl side chain of the p-tolyl group is also susceptible to oxidation. Studies on the vapor phase oxidation of 2-methyl-5-ethylpyridine over vanadium oxide catalysts have shown that the alkyl groups can be oxidized to carbonyl and carboxyl functionalities. researchgate.netect-journal.kz By analogy, the methyl group of the p-tolyl substituent in this compound could be oxidized to a carboxylic acid under suitable conditions.
Reductive Transformations: While pyridine rings can be reduced, they often tolerate common hydride reagents under specific conditions. ntu.edu.sg The reduction of the pyridine ring would lead to the corresponding piperidine derivative. Catalytic hydrogenation is a common method for such transformations. The phenyl ring can also be reduced under more vigorous hydrogenation conditions.
Metal-Mediated and Catalytic Reactions
The structure of this compound allows it to participate in various metal-mediated and catalytic reactions, particularly cross-coupling reactions for its synthesis or further functionalization. The Suzuki cross-coupling reaction is a powerful tool for forming the C-C bond between the pyridine and phenyl rings. For instance, 2-methoxy-5-pyridylboronic acid has been successfully coupled with aryl halides to generate biaryl structures. worktribe.com This indicates that a synthetic route to the target molecule could involve the coupling of a 5-substituted-2-methoxypyridine with a 4-methylphenylboronic acid derivative, or vice versa.
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and transition metal catalysis due to the lone pair of electrons on the nitrogen atom. This compound can act as a monodentate ligand, coordinating to a metal center through its pyridine nitrogen. The electronic and steric properties of the ligand, influenced by the 2-methoxy and 5-p-tolyl groups, would modulate the properties of the resulting metal complex.
The coordination of substituted pyridines to metal centers like copper, platinum, and iridium has been extensively studied. rsc.orgrsc.org For example, the coordination of methylpyridines to copper(II) complexes can influence the redox potential and stability of the system. rsc.org In platinum(II) complexes, pyridine can exert a specific cis-influence, affecting the bonding and reactivity of other ligands in the coordination sphere. rsc.org Given these precedents, this compound could be employed as a ligand to fine-tune the catalytic activity, selectivity, and stability of transition metal catalysts in various organic transformations, including cross-coupling, oxidation, and hydrogenation reactions. nih.govmdpi.com
C-H Activation and Functionalization
The reactivity of this compound in C-H activation and functionalization reactions is governed by the electronic properties and steric influences of its substituents. The pyridine ring is inherently electron-deficient, which can make direct C-H functionalization challenging. However, the substituents—a methoxy group at the 2-position and a 4-methylphenyl (p-tolyl) group at the 5-position—significantly modulate the reactivity of the C-H bonds at the remaining 3, 4, and 6-positions, as well as the C-H bonds on the p-tolyl ring.
The 2-methoxy group, while possessing lone pairs on the oxygen atom, primarily exerts an electron-withdrawing inductive effect due to the oxygen's electronegativity. This effect can influence the acidity of the adjacent C-H bonds. The p-tolyl group at the 5-position is generally considered to be weakly electron-donating through hyperconjugation and inductive effects.
The regioselectivity of C-H activation on the pyridine ring is a result of a combination of electronic and steric factors. Transition-metal catalyzed C-H functionalization is a prominent strategy for activating the otherwise inert C-H bonds of pyridines. The nitrogen atom of the pyridine ring can act as a directing group, facilitating ortho-C-H activation. However, in this compound, the 2-position is already substituted.
Research on the C-H arylation of similarly substituted pyridines, such as 3-nitropyridine (B142982) with a methoxy substituent at the C-2 position, has shown that a mixture of products can be formed. For instance, the arylation of 2-methoxy-3-nitropyridine (B1295690) yielded both C-4 and C-3 arylated products, suggesting that the directing effect of the methoxy group can be complex and may activate the adjacent 3-position. nih.gov The presence of an electron-withdrawing group like nitro is known to direct arylation to the 4-position, but the methoxy group can exert a competing influence. nih.gov
For this compound, the potential sites for C-H functionalization on the pyridine ring are the C-3, C-4, and C-6 positions. The C-6 position is adjacent to the nitrogen and the methoxy group, making it sterically hindered. The electronic influence of the 2-methoxy group would likely deactivate the adjacent C-3 position towards electrophilic attack but could activate it towards certain organometallic-mediated C-H activation processes. The C-4 position is electronically influenced by both substituents. The development of highly regioselective C-H functionalization methods for pyridines often relies on specific catalyst systems and directing groups to overcome the inherent reactivity patterns. acs.orgnih.gov
The C-H bonds on the p-tolyl group also represent potential sites for functionalization, particularly the ortho positions relative to the pyridine ring, which could be activated through directed metalation strategies.
Table 1: Potential C-H Functionalization Sites and Influencing Factors for this compound
| Position | Influencing Factors | Predicted Reactivity |
| Pyridine C-3 | - Electron-withdrawing inductive effect of the 2-methoxy group.- Potential for directed metalation. | Deactivated for electrophilic attack, but a potential site for specific catalytic C-H activation. |
| Pyridine C-4 | - Electronic influence from both the 2-methoxy and 5-p-tolyl groups.- Less sterically hindered than C-6. | A likely site for functionalization, depending on the reaction conditions and catalyst. |
| Pyridine C-6 | - Steric hindrance from the adjacent 2-methoxy group.- Proximity to the nitrogen atom. | Sterically disfavored for many transformations. |
| p-Tolyl Ring | - Ortho-directing potential of the pyridine ring in directed metalation. | Potential for functionalization, especially at the positions ortho to the pyridine substituent. |
Acid-Base Chemistry and Protonation States
The acid-base properties of this compound are centered on the basicity of the pyridine nitrogen atom. The lone pair of electrons on the nitrogen is not part of the aromatic π-system and is available for protonation. wikipedia.org The basicity of the pyridine nitrogen is, however, significantly influenced by the electronic effects of the substituents on the ring.
The 2-methoxy group exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the pyridine nitrogen. This decrease in electron density makes the lone pair less available for donation to a proton, thereby decreasing the basicity of the molecule compared to unsubstituted pyridine. Studies on 2-methoxypyridine have shown that it is a less basic compound than pyridine, with the pKa of the 2-methoxypyridinium ion being 3.06, compared to 5.23 for the pyridinium (B92312) ion. nih.gov
Therefore, the basicity of this compound is predicted to be lower than that of pyridine but likely slightly higher than that of 2-methoxypyridine due to the presence of the electron-donating p-tolyl group.
Protonation occurs at the pyridine nitrogen atom, forming the corresponding pyridinium cation. The positive charge in the resulting pyridinium ion is delocalized across the aromatic ring. The equilibrium between the neutral pyridine and its protonated form is dependent on the pH of the solution.
Table 2: Predicted Acid-Base Properties of this compound
| Property | Predicted Value/State | Rationale |
| Basicity | Less basic than pyridine, slightly more basic than 2-methoxypyridine. | The dominant electron-withdrawing inductive effect of the 2-methoxy group reduces basicity, partially offset by the weak electron-donating effect of the 5-p-tolyl group. |
| Protonation Site | Pyridine nitrogen atom. | The lone pair on the nitrogen is the most basic site in the molecule. |
| Conjugate Acid | 2-Methoxy-5-(4-methylphenyl)pyridinium ion. | Formed by the protonation of the pyridine nitrogen. |
| pKa of Conjugate Acid | Expected to be between approximately 3.1 and 4.0. | Based on the pKa of 2-methoxypyridinium (3.06) and the slight electron-donating nature of the p-tolyl group. |
Advanced Research Applications in Materials Science and Supramolecular Chemistry
Design of Organic Electronic Materials
The inherent electronic asymmetry of 2-Methoxy-5-(4-methylphenyl)pyridine makes it and its derivatives prime candidates for the construction of organic electronic materials. The "push-pull" nature arising from the electron-donating methoxy (B1213986) group and the electron-accepting pyridine (B92270) core is a key design principle for materials with tailored optoelectronic properties.
Investigation of Photophysical Properties (e.g., Nonlinear Optical (NLO) Properties, Fluorescence)
The photophysical behavior of materials derived from the this compound framework is rich and tunable, leading to applications in lighting, sensing, and optical communications.
Fluorescence: Derivatives of 2-methoxypyridine (B126380) are recognized for their luminescent properties, often exhibiting strong fluorescence in the blue region of the spectrum. rsc.orgresearchgate.net Research on analogous compounds, such as 4,6-disubstituted-3-cyano-2-methylpyridines, has demonstrated intense fluorescence between 400-552 nm. The inclusion of a cyano group in the pyridine ring was found to significantly enhance fluorescence intensity and photostability. researchgate.net For instance, a closely related nicotinonitrile derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, is noted for its luminescent properties. researchgate.net The fluorescence arises from intramolecular charge transfer (ICT) upon excitation, a characteristic feature of D-π-A systems. nih.gov The efficiency and wavelength of this emission can be fine-tuned by modifying the donor, acceptor, and π-conjugated linker components of the molecule. nih.gov
Nonlinear Optical (NLO) Properties: The significant change in dipole moment between the ground and excited states in D-π-A molecules like this compound gives rise to substantial nonlinear optical (NLO) effects. These materials can alter the properties of light passing through them, which is crucial for applications in photonics and optoelectronics. The NLO response is quantified by the molecular hyperpolarizability (β). Theoretical studies using Density Functional Theory (DFT) on D-A pyridine derivatives have shown that the magnitude of β is highly dependent on the strength of the donor and acceptor groups. researchgate.net For example, substituting a donor like dimethylaniline and an acceptor like a nitro group onto a pyridine system can lead to a large hyperpolarizability value, suggesting potential for use in NLO materials. researchgate.net The strategic placement of the electron-donating methoxy group and the extended π-system involving the p-tolyl group in this compound provides a framework for designing molecules with significant second-order NLO properties. rsc.org
| Property | Observation in Related Pyridine Derivatives | Reference |
| Fluorescence Emission | Intense blue light emission (400-552 nm) | researchgate.net |
| Fluorescence Mechanism | Intramolecular Charge Transfer (ICT) from donor to acceptor | nih.gov |
| NLO Hyperpolarizability (β) | Large values predicted for D-A pyridine systems via DFT | researchgate.net |
| NLO Enhancement | Increased by strong donor/acceptor groups and extended π-conjugation | nih.govresearchgate.net |
Charge Transport Characteristics in Derivatives
Self-organized luminescent organic materials are noted for their potential to exhibit excellent charge carrier mobilities, making them suitable for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The ability of a material to transport charge is fundamental to its performance in electronic devices. For organic semiconductors, charge transport occurs via a "hopping" mechanism, where electrons or holes jump between adjacent molecules in the solid state.
The molecular structure and solid-state packing of this compound derivatives are critical in determining their charge transport characteristics. The introduction of specific functional groups, such as methoxy substituents, can fundamentally alter the material's behavior. For example, studies on heterocyclic chalcones have shown that modifying the number and position of methoxy groups can switch the material from being a p-channel (hole-transporting) semiconductor to having ambipolar characteristics (transporting both holes and electrons). This is attributed to the influence of the methoxy groups on the frontier molecular orbital (HOMO and LUMO) energy levels.
Supramolecular Assembly and Crystal Engineering
Crystal engineering focuses on the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The pyridine ring is an excellent building block for supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions.
Formation of Self-Assembled Structures through Non-Covalent Interactions
The spontaneous organization of molecules into well-defined, stable structures is known as self-assembly. This process is governed by a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces. The pyridine nitrogen of this compound can act as a hydrogen bond acceptor, while the aromatic rings (both pyridine and p-tolyl) are capable of engaging in π-π stacking interactions.
For instance, pyridinium-functionalized anthracene amphiphiles have been shown to form supramolecular hydrogels, a process driven primarily by π-stacking and electrostatic interactions. nih.gov Similarly, the self-assembly of pyridine-containing ligands can be directed to form complex, ordered architectures like supramolecular polygons through coordination-driven self-assembly with metal acceptors. nih.gov The specific geometry and electronic nature of this compound can be exploited to guide the formation of unique one-, two-, or three-dimensional supramolecular networks.
Co-crystallization and Solid-State Forms
Co-crystallization is a powerful technique in crystal engineering used to create multi-component crystalline solids (co-crystals) with modified physicochemical properties. mdpi.com Pyridine derivatives are frequently used as co-formers in the synthesis of co-crystals, particularly with carboxylic acids. mdpi.comacs.org
A highly predictable and robust supramolecular synthon is the acid-pyridine heterosynthon, which involves a hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom (O-H···N). mdpi.comrsc.org The formation of a co-crystal versus a molecular salt (where proton transfer occurs) can often be predicted by the difference in pKa values (ΔpKa) between the acid and the pyridine. rsc.org By selecting appropriate carboxylic acid co-formers, it is possible to systematically engineer the crystal structure of this compound, thereby tuning its solid-state properties such as solubility, stability, and morphology. This control over the solid form is critical for applications ranging from pharmaceuticals to organic electronics. mdpi.com
| Interaction / Technique | Description | Relevance to this compound |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridine and p-tolyl rings can stack, directing the formation of columnar or layered structures. |
| Hydrogen Bonding | The pyridine nitrogen acts as a hydrogen bond acceptor. | Enables the formation of predictable synthons with H-bond donors, like carboxylic acids. |
| Co-crystallization | Formation of a multi-component crystal with neutral components. | Allows for the tuning of solid-state properties by pairing with selected co-former molecules. |
| Acid-Pyridine Synthon | A robust O-H···N hydrogen bond between a carboxylic acid and a pyridine. | A reliable tool for engineering the crystal packing of this compound. mdpi.comrsc.org |
Applications in Coordination Chemistry
The lone pair of electrons on the nitrogen atom of the pyridine ring makes this compound an effective ligand for coordinating with metal ions. The field of coordination chemistry explores the synthesis, structure, and reactivity of these metal-ligand complexes.
Pyridine derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. For example, new palladium(II) complexes have been synthesized with 2,6-dimethyl-4-nitro-pyridine, resulting in mononuclear and dinuclear structures with square-planar coordination geometries around the palladium center. nih.gov Similarly, copper(II) coordination compounds containing pyridine derivatives of thiosemicarbazones have been extensively studied. mdpi.com
In these complexes, the pyridine derivative acts as a monodentate ligand, binding to the metal center through its nitrogen atom. The electronic properties of the this compound ligand, influenced by the electron-donating methoxy and p-tolyl groups, can modulate the properties of the resulting metal complex. This includes influencing the complex's stability, redox potential, and catalytic activity. The self-assembly of such complexes can also lead to the formation of larger supramolecular coordination structures with interesting photophysical or magnetic properties. acs.org
Ligand Design for Metal Complexes
There is no available research detailing the use of this compound in ligand design for the synthesis of metal complexes. While pyridine and its derivatives are widely recognized for their coordinating properties and are frequently used as ligands in coordination chemistry, specific studies involving this compound, including the synthesis, characterization, and structural analysis of its metal complexes, have not been reported.
Catalytic Applications of Metal-Pyridine Complexes
Consistent with the lack of information on its use in ligand design, there are no documented catalytic applications of metal complexes derived from this compound. The catalytic activity of such complexes, including their efficiency, selectivity, and reaction scope in various chemical transformations, remains an unexplored area of research.
Environmental and Industrial Chemical Applications
Adsorption Studies for Environmental Remediation
No studies have been published on the application of this compound in adsorption processes for environmental remediation. Research into its potential as an adsorbent for the removal of pollutants from water or other environmental matrices has not been reported. Consequently, data regarding its adsorption capacity, kinetics, and the influence of environmental parameters are not available.
Corrosion Inhibition Mechanisms and Performance
There is no scientific literature available that investigates the use of this compound as a corrosion inhibitor. While the broader class of pyridine derivatives has been explored for their anti-corrosion properties, the specific performance, efficiency, and mechanisms of corrosion inhibition for this compound on various metals and alloys have not been a subject of study.
Future Research Directions and Outlook
Development of Novel Synthetic Routes
The synthesis of functionalized pyridine (B92270) derivatives is a mature field of organic chemistry, yet the development of more efficient, sustainable, and versatile methods remains a key research goal. For a compound like 2-Methoxy-5-(4-methylphenyl)pyridine, future research could focus on:
Cross-Coupling Strategies: The carbon-carbon bond between the pyridine and the tolyl group is a prime target for modern cross-coupling reactions. While traditional methods like Suzuki and Stille couplings are likely applicable, future work could explore more advanced catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals like palladium, enhancing the cost-effectiveness and environmental friendliness of the synthesis.
C-H Activation: A particularly innovative approach would be the direct C-H arylation of a 2-methoxypyridine (B126380) precursor. This would eliminate the need for pre-functionalized starting materials (like halogenated pyridines), reducing the number of synthetic steps and improving atom economy. Research in this area would involve the design of highly selective catalysts that can differentiate between the various C-H bonds on the pyridine ring.
Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities.
A hypothetical, yet plausible, synthetic route based on established pyridine chemistry is the Suzuki coupling of 2-methoxy-5-bromopyridine with 4-methylphenylboronic acid.
Table 1: Potential Synthetic Precursors
| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |
|---|---|---|---|
| 2-Methoxy-5-bromopyridine | 5446-92-4 | C6H6BrNO | Pyridine precursor |
Exploration of Advanced Functional Materials Based on the Pyridine Scaffold
The pyridine ring is a key component in many advanced functional materials due to its electronic properties and ability to coordinate with metal ions. nih.gov The unique combination of an electron-donating methoxy (B1213986) group and a π-rich tolyl substituent in this compound makes it an interesting candidate for:
Organic Light-Emitting Diodes (OLEDs): Bipyridine and phenylpyridine derivatives are widely used in OLEDs as ligands for emissive metal complexes (e.g., iridium(III) complexes) or as host materials. Future research could involve the synthesis of metal complexes incorporating this compound as a ligand and the investigation of their photophysical properties. The methoxy and methyl groups can be used to tune the electronic properties and solubility of the resulting materials.
Sensors: The nitrogen atom in the pyridine ring can act as a binding site for metal ions or other analytes. It may be possible to develop fluorescent or colorimetric sensors based on this compound, where the binding of a target species would induce a change in the photophysical properties of the molecule.
Liquid Crystals: The rigid, aromatic structure of this compound suggests potential applications in the field of liquid crystals. lgcstandards.com By attaching long alkyl chains to the tolyl or pyridine ring, it might be possible to induce mesophase behavior. The polarity and shape of the molecule can be fine-tuned through derivatization to control the type and temperature range of the liquid crystalline phase.
Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry is a powerful tool for accelerating the discovery and development of new molecules and materials. For this compound, this integrated approach could be applied to:
Predicting Molecular Properties: Density Functional Theory (DFT) calculations can be used to predict a wide range of molecular properties, including its geometry, electronic structure, and spectroscopic characteristics (e.g., NMR, IR, UV-Vis spectra). These predictions can guide experimental work and aid in the interpretation of experimental data.
Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of the synthetic reactions used to prepare this compound. This understanding can be used to optimize reaction conditions and to design more efficient synthetic routes.
Designing New Derivatives: Computational screening can be used to rapidly evaluate a large number of virtual derivatives of this compound for their potential in specific applications. This can help to prioritize synthetic efforts and to focus on the most promising candidates.
Table 2: Predicted Properties (Hypothetical)
| Property | Predicted Value | Method |
|---|---|---|
| Dipole Moment | ~2.5 D | DFT (B3LYP/6-31G*) |
| HOMO Energy | ~-6.0 eV | DFT (B3LYP/6-31G*) |
Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual calculations.
Potential for Derivatization Towards Specific Chemical Applications
The this compound scaffold offers several sites for further chemical modification, opening up possibilities for a wide range of applications.
Pharmaceutical Chemistry: Pyridine derivatives are a common feature in many pharmaceuticals. rlavie.com The introduction of pharmacophoric groups onto the pyridine or tolyl ring could lead to new drug candidates. For example, the methoxy group could be demethylated to a hydroxyl group, which could then be further functionalized. The methyl group on the tolyl ring could be oxidized to a carboxylic acid or a benzylic bromide, providing a handle for further derivatization.
Agrochemicals: Many pesticides and herbicides contain pyridine rings. The derivatization of this compound could lead to new agrochemicals with improved efficacy or reduced environmental impact.
Catalysis: Chiral pyridine derivatives are widely used as ligands in asymmetric catalysis. The synthesis of chiral derivatives of this compound could lead to new catalysts for a variety of chemical transformations.
Table 3: Key Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methoxy-5-bromopyridine |
| 4-Methylphenylboronic acid |
| Iridium(III) |
| Iron |
| Copper |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Methoxy-5-(4-methylphenyl)pyridine, and how can purity be optimized?
- Methodology :
- Nucleophilic substitution : Introduce methoxy groups via formaldehyde in the presence of a base (e.g., NaOH) under controlled pH and temperature .
- Cyclization : Use precursors like 2-amino-5-methylpyridine with brominated intermediates (e.g., 3-bromo-(4-methylbenzoyl)propionamides) to form the pyridine core .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures >95% purity .
Q. How is the structural integrity of this compound validated?
- Techniques :
- Single-crystal X-ray diffraction : Resolve bond lengths (mean C–C = 0.002–0.003 Å) and confirm stereochemistry with R factors <0.05 .
- NMR spectroscopy : Compare experimental H/C shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) with DFT-calculated values to validate substituent positions .
- Mass spectrometry : Confirm molecular weight (e.g., MW 342.46 for related pyridine-thiazolyl analogs) using high-resolution ESI+ .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- PPE : Use nitrile gloves (EN374 standard) and P95 respirators to avoid inhalation of aerosols .
- Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s .
- Waste disposal : Neutralize acidic byproducts (e.g., from bromination steps) with NaHCO₃ before disposal .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural assignments?
- Approach :
- Multi-technique validation : Cross-reference X-ray torsion angles (e.g., 5.6–7.8° for methoxy-phenyl groups) with NOESY correlations to confirm spatial arrangements .
- Dynamic NMR : Analyze temperature-dependent splitting of methoxy signals to detect hindered rotation .
- DFT optimization : Compare computed (B3LYP/6-31G*) and experimental bond lengths to identify crystallographic packing effects .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing fluorophenyl groups)?
- Experimental Design :
- Directing groups : Use pyridine N-oxide intermediates to enhance electrophilic substitution at the 5-position .
- Catalytic systems : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling with arylboronic acids (yields >75%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor meta-substitution over ortho/para pathways .
Q. How can computational modeling predict biological activity or reactivity?
- Methods :
- Docking studies : Screen against SARS-CoV-2 Mpro (PDB: 6LU7) using AutoDock Vina to identify binding affinities (<−8.0 kcal/mol) .
- MD simulations : Analyze ligand-protein stability (RMSD <2.0 Å over 100 ns) to prioritize analogs for in vitro testing .
- QSAR models : Correlate Hammett σ values of substituents (e.g., 4-methylphenyl: σ = −0.17) with IC₅₀ data .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility?
- Root Causes :
- Polymorphism : Recrystallize from ethanol/water mixtures to isolate the thermodynamically stable form .
- Impurity profiles : Use HPLC-DAD (C18 column, 70:30 MeOH/H₂O) to detect trace isomers (e.g., 3-methoxy analogs) .
Q. Why do catalytic yields vary across studies?
- Variables :
- Moisture sensitivity : Pre-dry solvents (MgSO₄) and substrates (60°C vacuum) to prevent hydrolysis of methoxy groups .
- Oxygen sensitivity : Conduct reactions under N₂ to avoid oxidation of methylphenyl substituents .
Tables for Key Parameters
| Parameter | Value/Technique | Reference |
|---|---|---|
| Crystallographic R factor | 0.042–0.046 | |
| Methoxy H NMR shift | δ 3.8–4.0 ppm | |
| Suzuki-Miyaura coupling yield | 75–85% | |
| Calculated logP | 2.8 (ChemAxon) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
